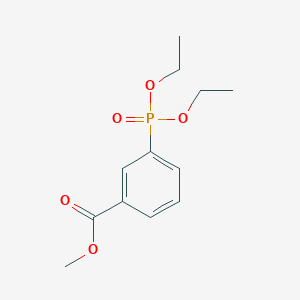
Methyl 3-(Diethoxyphosphoryl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(Diethoxyphosphoryl)benzoate: is an organic compound with the molecular formula C13H19O5P and a molecular weight of 286.26 g/mol . This compound is known for its applications in organic synthesis and various industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 3-(Diethoxyphosphoryl)benzoate can be synthesized through the reaction of Methyl-3-bromomethyl-benzoate with triethylphosphite . The reaction is typically carried out at 185°C for 4 hours . After the reaction, excess triethylphosphite is removed by vacuum distillation .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis route mentioned above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Methyl 3-(Diethoxyphosphoryl)benzoate can undergo nucleophilic substitution reactions at the benzylic position.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions:
Triethylphosphite: Used in the synthesis of the compound.
Nucleophiles: For substitution reactions at the benzylic position.
Major Products Formed:
Diethyl (3-methoxycarbonyl) benzyl phosphonate: Formed during the synthesis of this compound.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 3-(Diethoxyphosphoryl)benzoate is used as an intermediate in organic synthesis, particularly in the preparation of various phosphonate derivatives .
Biology and Medicine:
Industry: The compound is used in the production of various chemicals and materials, including polymers and agrochemicals .
Mecanismo De Acción
The mechanism of action of Methyl 3-(Diethoxyphosphoryl)benzoate involves its reactivity at the benzylic position. The compound can undergo nucleophilic substitution reactions, where the benzylic carbon is the primary site of reactivity . The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and reaction conditions used.
Comparación Con Compuestos Similares
- Ethyl 3-Bromo-4-(Diethoxyphosphoryl)Methyl Benzoate
- S-(Diethoxyphosphoryl)methyl Dibenzothiophenium Salt
Comparison: Methyl 3-(Diethoxyphosphoryl)benzoate is unique due to its specific structure and reactivity at the benzylic position.
Propiedades
IUPAC Name |
methyl 3-diethoxyphosphorylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17O5P/c1-4-16-18(14,17-5-2)11-8-6-7-10(9-11)12(13)15-3/h6-9H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRBPGCWINFZGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC=CC(=C1)C(=O)OC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17O5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[2-(6'-Cyano-5'-oxospiro[1,3-dioxolane-2,1'-2,3-dihydroindolizine]-7'-yl)-1-ethoxy-1-oxobutan-2-yl] 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate](/img/structure/B13689982.png)
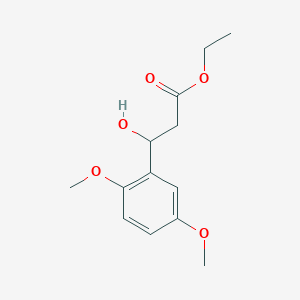

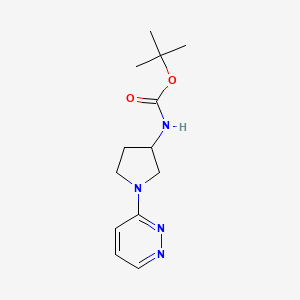


![3-[[4-(5-Pyrimidinyl)phenyl]amino]benzoic Acid](/img/structure/B13690019.png)
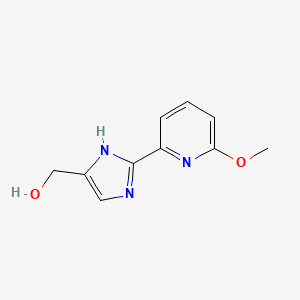
![8-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13690031.png)
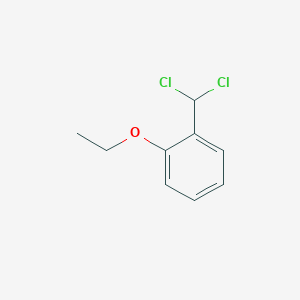


![3-Acetyl-6-iodoimidazo[1,2-a]pyridine](/img/structure/B13690052.png)

